molecular formula C12H15ClO2 B2469864 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride CAS No. 76674-26-5

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride

Cat. No.: B2469864
CAS No.: 76674-26-5
M. Wt: 226.7
InChI Key: KTZYBQFUJLPFMF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 3,5-dimethylphenoxy group and a methyl group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used to study enzyme mechanisms and protein interactions.

Safety and Hazards

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is classified as an irritant . Further safety information and handling instructions can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride typically involves the reaction of 3,5-dimethylphenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3,5-Dimethylphenol+2-Methylpropanoyl chloride2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride+HCl\text{3,5-Dimethylphenol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylphenol+2-Methylpropanoyl chloride→2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.

    Hydrolysis: The reaction with water or aqueous base (e.g., sodium hydroxide) leads to the formation of the corresponding carboxylic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the acyl chloride group to an alcohol.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

    Alcohol: Formed by reduction.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenoxy)butanoyl chloride: Similar structure but with a butanoyl group instead of a propanoyl group.

    2-(3,5-Dimethylphenoxy)acetyl chloride: Similar structure but with an acetyl group instead of a propanoyl group.

    2-(3,5-Dimethylphenoxy)propanoyl chloride: Similar structure but without the methyl group on the propanoyl chain.

Uniqueness

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is unique due to the presence of both the 3,5-dimethylphenoxy group and the methyl group on the propanoyl chain. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-2-methylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8-5-9(2)7-10(6-8)15-12(3,4)11(13)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZYBQFUJLPFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)(C)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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